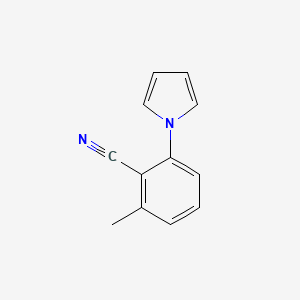
2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile” is a chemical compound with the CAS Number: 862595-52-6 . It has a molecular weight of 182.22 and its IUPAC name is 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 182.22 .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and Polymer Films
A study explored the electrochemical oxidation of a compound similar to 2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile, leading to the formation of a conducting polymeric film. This research indicates potential applications in developing conducting polymers and electrochemical sensors (Bartlett et al., 1991).
Organic Synthesis and Functionalization
Another study demonstrated the use of pyrrole, a core component of the compound, as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This highlights its role in facilitating specific organic synthesis processes, particularly in creating substituted pyrrol-2-yl benzenes (Wiest et al., 2016).
Polymer Synthesis and Low Oxidation Potential Monomers
Research on derivatized bis(pyrrol-2-yl) arylenes, which share a structural similarity with this compound, revealed their use in synthesizing conducting polymers with low oxidation potentials. Such polymers are stable in their electrically conducting form, suggesting applications in advanced electronic materials (Sotzing et al., 1996).
Photophysical and Supramolecular Chemistry
The compound’s structural components have been utilized in creating luminescent heterodinuclear complexes, indicating potential in photophysical and supramolecular applications. Such complexes can have significant implications in optical materials and sensor technologies (Piguet et al., 1996).
Catalytic Processes and Chemical Synthesis
A study on the alkylation of alkenes using a palladium catalyst, incorporating a structure similar to the target compound, demonstrates its potential application in industrial catalytic processes. This could lead to more efficient synthesis of various organic compounds (Dong et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard codes H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-methyl-6-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETXVNCCZNCMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

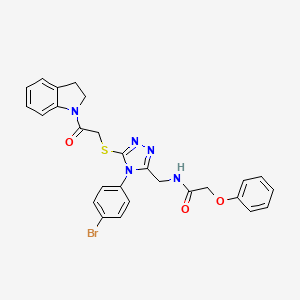

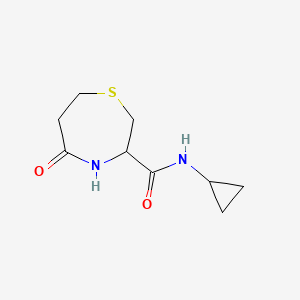
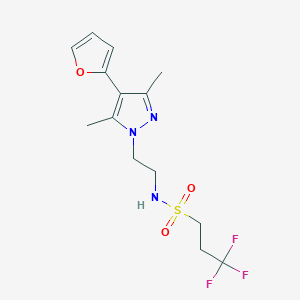

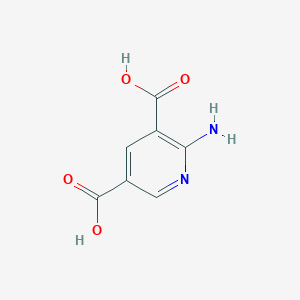
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)
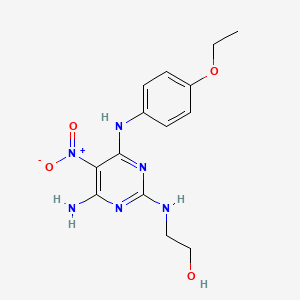


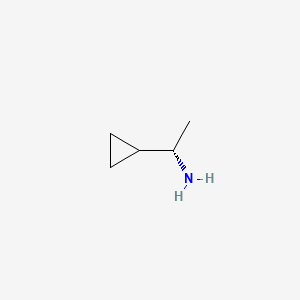
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)
![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)